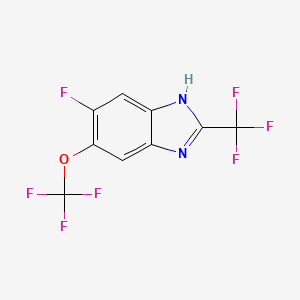
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol is a chiral organic compound with a unique structure that includes a furan ring, a hydroxyl group, and a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan derivatives and propenyl alcohols.
Reaction Conditions: The key steps involve the formation of the furan ring and the introduction of the hydroxyl and propenyl groups. This can be achieved through a series of reactions including cyclization, reduction, and substitution reactions.
Catalysts and Reagents: Common reagents used in the synthesis include strong acids or bases for cyclization, reducing agents like sodium borohydride for reduction, and organometallic reagents for substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Purification Techniques: Employing purification techniques such as distillation, crystallization, and chromatography to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The propenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Organometallic reagents like Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted furan derivatives.
Applications De Recherche Scientifique
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including oxidative stress pathways and inflammatory pathways, to produce its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,5S)-5-[(1R)-1-(Benzyloxy)-2-propen-1-yl]-3-methyltetrahydro-2-furanyl: A similar compound with a benzyloxy group instead of a hydroxyl group.
(2R,3S,5S)-rel-3,5-dihydro-5,7-dimethoxy-2-methyl-5-(2-propen-1-yl)-3-(3,4,5-trimethoxyphenyl)-6(H)-benzofuranone: Another similar compound with additional methoxy groups.
Uniqueness
The uniqueness of (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(2R,3S,5S)-2-(hydroxymethyl)-5-prop-2-enyloxolan-3-ol |
InChI |
InChI=1S/C8H14O3/c1-2-3-6-4-7(10)8(5-9)11-6/h2,6-10H,1,3-5H2/t6-,7-,8+/m0/s1 |
Clé InChI |
KEZISZWYZDIVKJ-BIIVOSGPSA-N |
SMILES isomérique |
C=CC[C@H]1C[C@@H]([C@H](O1)CO)O |
SMILES canonique |
C=CCC1CC(C(O1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)
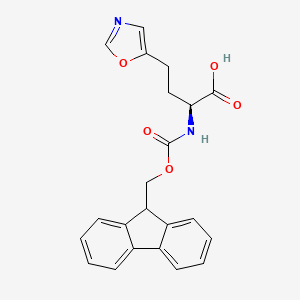
![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
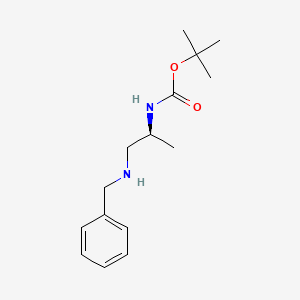
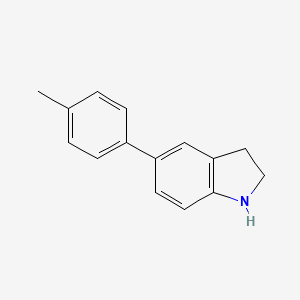



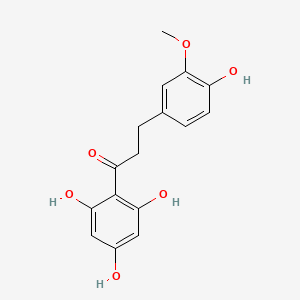


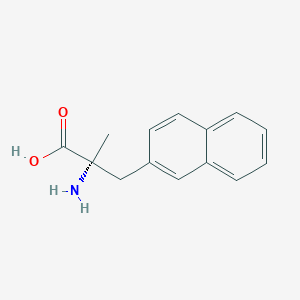
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
